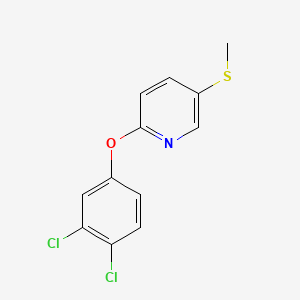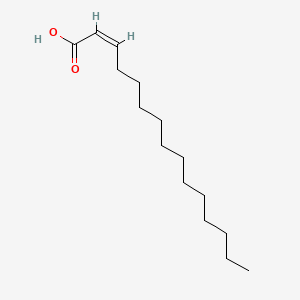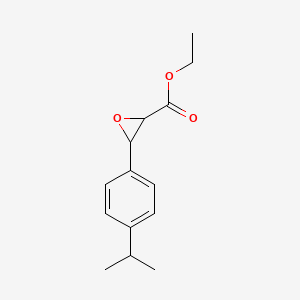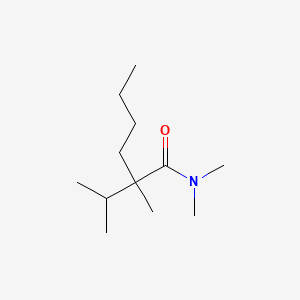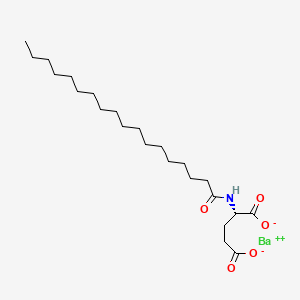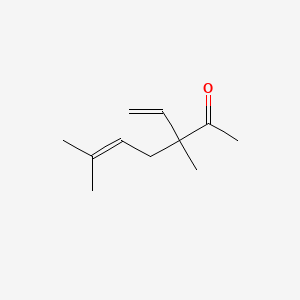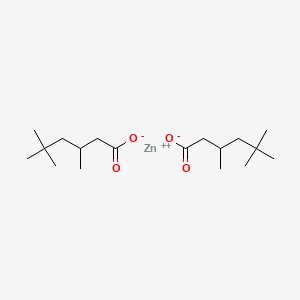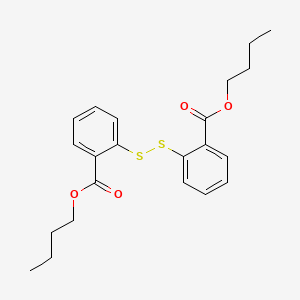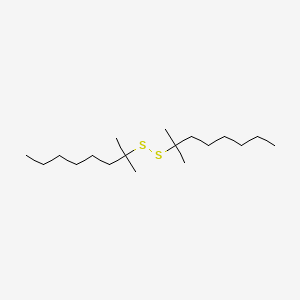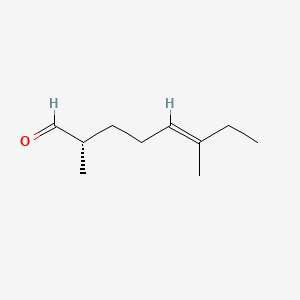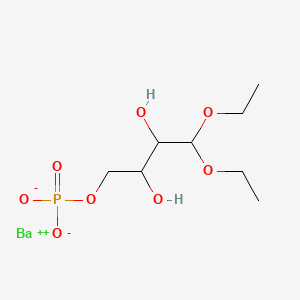
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate is a chemical compound with the molecular formula C8H17BaO8P. It is also known by its alternative name, [(4,4-Diethoxy-2,3-dihydroxybutyl)oxy]phosphonic acid barium salt
Preparation Methods
The synthesis of Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate typically involves the reaction of 4,4-diethoxy-2,3-dihydroxybutyl phosphate with a barium salt. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product . Industrial production methods may involve large-scale reactions in reactors with precise control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where certain groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It can be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
Barium 4,4-diethoxy-2,3-dihydroxybutyl phosphate can be compared with other similar compounds such as:
- Barium 4,4-diethoxy-2,3-dihydroxybutyl sulfate
- Barium 4,4-diethoxy-2,3-dihydroxybutyl nitrate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
CAS No. |
93858-65-2 |
|---|---|
Molecular Formula |
C8H17BaO8P |
Molecular Weight |
409.52 g/mol |
IUPAC Name |
barium(2+);(4,4-diethoxy-2,3-dihydroxybutyl) phosphate |
InChI |
InChI=1S/C8H19O8P.Ba/c1-3-14-8(15-4-2)7(10)6(9)5-16-17(11,12)13;/h6-10H,3-5H2,1-2H3,(H2,11,12,13);/q;+2/p-2 |
InChI Key |
CSWHLSBLRHSZCG-UHFFFAOYSA-L |
Canonical SMILES |
CCOC(C(C(COP(=O)([O-])[O-])O)O)OCC.[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


